molecular formula C8H19N4O6P B1238780 Thalassemine CAS No. 40524-74-1

Thalassemine

Cat. No.: B1238780
CAS No.: 40524-74-1
M. Wt: 298.23 g/mol
InChI Key: FRAIHXIYAIPKII-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalassemine is a biologically active small molecule offered for research purposes. This product is intended for use by qualified laboratory and scientific personnel only. It is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals. Specific applications, mechanism of action, and research value will depend on the verified biological target of this compound. Once the compound's identity is confirmed, this section should detail its primary applications (e.g., cell biology, signal transduction research), its specific molecular target or pathway, and its precise mechanism of action based on peer-reviewed studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40524-74-1

Molecular Formula

C8H19N4O6P

Molecular Weight

298.23 g/mol

IUPAC Name

(2S)-3-[2-(diaminomethylideneamino)ethoxy-hydroxyphosphoryl]oxy-2-(dimethylamino)propanoic acid

InChI

InChI=1S/C8H19N4O6P/c1-12(2)6(7(13)14)5-18-19(15,16)17-4-3-11-8(9)10/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)(H4,9,10,11)/t6-/m0/s1

InChI Key

FRAIHXIYAIPKII-LURJTMIESA-N

SMILES

CN(C)C(COP(=O)(O)OCCN=C(N)N)C(=O)O

Isomeric SMILES

CN(C)[C@@H](COP(=O)(O)OCCN=C(N)N)C(=O)O

Canonical SMILES

CN(C)C(COP(=O)(O)OCCN=C(N)N)C(=O)O

Origin of Product

United States

Discovery, Isolation, and Natural Biological Occurrence of Thalassemine

Initial Identification and Structural Elucidation of L-Thalassemine

The initial identification of L-Thalassemine was a result of meticulous chemical analysis of extracts from its natural source. Early studies focused on isolating the pure compound from complex biological mixtures. Subsequent structural elucidation efforts were undertaken to determine its precise chemical architecture.

The accepted chemical structure for Thalassemine is formally known as (2S)-2-(dimethylamino)-3-[2-(diaminomethylideneamino)ethoxyphosphoryl]oxypropanoic acid. Its molecular formula is C8H19N4O6P.

Table 1: Chemical Identifiers for L-Thalassemine

IdentifierValue
IUPAC Name (2S)-2-(dimethylamino)-3-[2-(diaminomethylideneamino)ethoxyphosphoryl]oxypropanoic acid
Molecular Formula C8H19N4O6P
PubChem CID 5280472

Primary Biological Niche: Isolation from Echiuroid Worms (e.g., Thalassema neptuni)

This compound was first discovered and isolated from the tissues of the marine Echiuroid worm, Thalassema neptuni. These marine invertebrates, commonly known as spoon worms, represent the primary biological niche from which this compound has been identified. The process of isolation involves the collection of these organisms, followed by extraction and purification procedures to obtain the pure chemical substance. The association of this compound with this specific genus of marine worms highlights the unique metabolic pathways that may be present in these organisms.

Characterization of Tissue-Specific Localization and Distribution Patterns in Organisms

Following its isolation, scientific inquiry has focused on understanding the distribution of this compound within the tissues of Thalassema neptuni. Research in this area aims to determine whether the compound is uniformly distributed throughout the organism or if it is concentrated in specific tissues or organs. This localization can provide clues about the potential biological function of this compound within the worm. Data from such studies are crucial for understanding the physiological role of this unique natural product. At present, detailed, publicly available research specifically quantifying the tissue-specific localization and distribution patterns of this compound in Thalassema neptuni is limited.

Biochemical Classification and Structural Relationships of Thalassemine

Thalassemine as a Non-Proteinogenic L-α-Amino Acid Derivative

This compound is classified as a non-proteinogenic L-α-amino acid derivative. wellnessadvocate.com Non-proteinogenic amino acids are those that are not among the 22 amino acids naturally encoded in the genetic code of organisms for protein synthesis. wikipedia.orgwikipedia.org While over 140 non-proteinogenic amino acids are known to occur naturally in proteins, they are typically formed through post-translational modifications, rather than being directly incorporated during translation. wikipedia.org

The structure of this compound is derived from the L-isomer of the amino acid serine. researchgate.netannualreviews.org Specifically, it is guanidinoethylphospho-O-(α-N,N-dimethyl)serine. researchgate.net Its classification as an L-α-amino acid derivative indicates that the core amino acid structure has the L-configuration, which is the dominant enantiomeric form in nature. ebi.ac.uk However, because it is not directly encoded by an organism's genome for building proteins, it falls into the non-proteinogenic category. wellnessadvocate.comwikipedia.org

Structural Homologies and Positioning within the Guanidine (B92328) Compound Family

This compound belongs to the guanidine compound family, a group of natural products that all share a common guanidino functional group. regulations.govphysiology.org This family includes numerous other "phosphagen precursors" such as creatine (B1669601), arginine, lombricine (B1675040), and taurocyamine (B43773). physiology.orgredalyc.org The defining structural feature of these molecules is the guanidinium (B1211019) group, which is the site of reversible phosphorylation. nih.govmit.edu

The structure of this compound, identified as guanidinoethylphospho-O-(α-N,N-dimethyl)serine, clearly shows this characteristic guanidino moiety. researchgate.net In biological systems, these compounds act as substrates for a class of enzymes known as phosphagen kinases. redalyc.orgresearchgate.net In the case of this compound, the corresponding enzyme is this compound kinase, which catalyzes the transfer of a phosphoryl group from ATP to the guanidino group of this compound. annualreviews.orgnii.ac.jp This reaction produces the high-energy phosphagen compound, N'-phospho-L-thalassemine. researchgate.net The ability to be phosphorylated by a specific kinase firmly establishes this compound's position within this functional family of energy-buffering molecules. annualreviews.orgcabidigitallibrary.org

Comparative Analysis with Related Phosphagen Precursors (e.g., Lombricine)

A comparative analysis of this compound with other phosphagen precursors reveals close structural and biosynthetic relationships, particularly with lombricine. researchgate.net Lombricine, with the chemical structure guanidinoethylphospho-O-serine, is considered the likely precursor to this compound. researchgate.net

The primary structural difference between the two compounds is the methylation of the α-amino group of the serine residue. This compound is the N,N-dimethyl derivative of lombricine. researchgate.net This relationship is highlighted by the fact that the enzyme lombricine kinase can also act on methylated lombricines like this compound, although the specificity can vary between species. qmul.ac.ukgenome.jp

Another key point of comparison is their stereochemistry. While lombricine isolated from various annelids has been shown to be the D-isomer, lombricine from the echiuroid worm Urechis caupo is of the L-series. researchgate.net This is significant because this compound, isolated from the echiuroid Thalassema neptuni, is also the L-isomer, suggesting a direct biosynthetic pathway from L-lombricine to L-thalassemine in these organisms. researchgate.netannualreviews.org

Table 1: Comparative Analysis of this compound and Lombricine

FeatureThis compoundLombricine
Chemical Structure Guanidinoethylphospho-O-(α-N,N-dimethyl)serineGuanidinoethylphospho-O-serine
Defining Feature N,N-dimethylated serine moietyUnmethylated serine moiety
Stereochemistry (in Echiuroids) L-series researchgate.netL-series researchgate.net
Biosynthetic Relationship Derivative of lombricine researchgate.netLikely precursor to this compound researchgate.net
Associated Kinase This compound Kinase, Lombricine Kinase annualreviews.orgqmul.ac.ukLombricine Kinase qmul.ac.uk

Enzymology and Mechanistic Aspects of Thalassemine Phosphorylation

Characterization of Thalassemine Kinase (ATP:L-Thalassemine Phosphotransferase)

L-thalassemine + MgATP ↔ N'-phospho-L-thalassemine + MgADP + H⁺ annualreviews.org

This enzyme and its corresponding phosphagen were first identified in the body wall muscle of the echiuroid worm, Thalassema neptuni. researchgate.net L-thalassemine is a structurally complex guanidino compound, chemically identified as N,N-dimethyl-O3-([2-guanidinoethoxy]phosphono)-L-serine or α-N,N-dimethyllombricine. researchgate.netqmul.ac.ukjst.go.jp

Research indicates that the enzyme responsible for phosphorylating this compound is lombricine (B1675040) kinase (LK), also known as ATP:lombricine N-phosphotransferase (EC 2.7.3.5). nih.govgenome.jp This kinase also acts on methylated derivatives of lombricine, such as this compound, with specificity that can differ between species. genome.jp

Analysis of Enzymatic Specificity and Substrate Promiscuity within the Phosphagen Kinase Family

The phosphagen kinase (PK) family is a conserved group of homologous enzymes that exhibit significant diversity in their specificity for guanidino substrates. redalyc.orgresearchgate.net This family can be broadly divided into two groups based on substrate specificity.

On one hand, enzymes like creatine (B1669601) kinase (CK) and arginine kinase (AK) demonstrate rigid specificity for their respective substrates, creatine and arginine. annualreviews.org On the other hand, a subset of kinases, primarily found in marine worm groups, exhibits considerable substrate promiscuity. annualreviews.orgbioone.orgconicet.gov.ar this compound kinase falls into this latter category. Along with taurocyamine (B43773) kinase (TK), hypotaurocyamine (B3033662) kinase (HTK), lombricine kinase (LK), and opheline kinase (OK), it displays broad specificity, capable of phosphorylating several different guanidino compounds. annualreviews.org For instance, lombricine kinase, which acts on this compound, also shows significant activity toward taurocyamine. core.ac.uk

Phosphagen KinasePrimary Substrate(s)Specificity Profile
Creatine Kinase (CK)CreatineHighly Specific
Arginine Kinase (AK)ArginineHighly Specific
Lombricine Kinase (LK) / this compound Kinase (ThK)Lombricine, this compound, TaurocyamineBroad / Promiscuous
Taurocyamine Kinase (TK)Taurocyamine, other related compoundsBroad / Promiscuous
Hypotaurocyamine Kinase (HTK)Hypotaurocyamine, TaurocyamineBroad / Promiscuous

Evolutionary Trajectories and Phylogenetic Relationships of this compound Kinase

The evolution of phosphagen kinases reveals a pattern of divergence and specialization, leading to the array of enzymes seen in the animal kingdom today.

Phylogenetic analyses show that phosphagen kinases have diverged into two principal clusters: the arginine kinase (AK) lineage and the creatine kinase (CK) lineage. researchgate.netslideshare.netajol.info this compound kinase, as a functional aspect of lombricine kinase, belongs to the CK lineage. annualreviews.orgslideshare.net It is believed that TK, GK, LK, and by extension ThK, all evolved from a common CK-like ancestor. annualreviews.org

Functionally, all phosphagen kinases catalyze the same fundamental reaction of reversible phosphoryl transfer to buffer cellular ATP levels. researchgate.netnih.govcore.ac.uk However, there are significant structural and distributional differences. AK, the most widespread kinase in invertebrates, is typically a monomeric enzyme. researchgate.netcore.ac.ukmissouri.edu In contrast, CK, the sole phosphagen kinase in vertebrates, is often a dimer or octamer. core.ac.ukmissouri.eduportlandpress.com

FeatureArginine Kinase (AK)Creatine Kinase (CK)Lombricine / this compound Kinase (LK/ThK)
Evolutionary LineageAK LineageCK LineageCK Lineage
Typical Quaternary StructureMonomerDimer, OctamerDimer
Primary DistributionInvertebratesVertebrates (also in some invertebrates)Annelids, Echiuroids
Substrate SpecificityRigid (Arginine)Rigid (Creatine)Broad (Lombricine, this compound, etc.)

The distribution of phosphagen systems across the animal kingdom is not uniform. The arginine kinase and creatine kinase systems are widespread and considered to have evolved early in metazoan history. annualreviews.orgresearchgate.net In contrast, the systems for this compound, lombricine, taurocyamine, and other related phosphagens have a much more restricted phylogenetic distribution, found almost exclusively within specific marine worm-like taxa, such as annelids and echiuroids, which are part of the lophotrochozoan clade. annualreviews.orgbioone.orgconicet.gov.arnih.gov

The existence of a specific phosphagen system requires the presence of both the kinase and its corresponding guanidino substrate. annualreviews.org Therefore, the acquisition of the biosynthetic pathway for a substrate like this compound and the evolution of its kinase are viewed as coevolutionary events. annualreviews.org

The adaptive significance of this diversity, particularly the presence of multiple, promiscuous phosphagen kinase systems in a single organism, is an area of ongoing research. nih.gov It is hypothesized that these systems provide an advantage for maintaining energy homeostasis in cells subjected to high and variable energy demands, such as those experienced during muscle contraction or transient anoxia. uchicago.edupublicationslist.orgbiorxiv.org The presence of multiple phosphagens may allow for a more nuanced regulation of cellular energy, potentially offering distinct thermodynamic advantages or responses to physiological stressors like changes in intracellular pH. annualreviews.orgnih.gov The fundamental roles of these systems include not only temporal ATP buffering but also the regulation of inorganic phosphate (B84403) levels and intracellular energy transport. annualreviews.orgresearchgate.net

Physiological Roles and Bioenergetic Contributions of Thalassemine

Function of Thalassemine in Cellular Energy Homeostasis and ATP Buffering Systems

There is currently no scientific evidence to suggest that this compound plays a role in cellular energy homeostasis or acts within an ATP buffering system. Cellular energy homeostasis is critically maintained by the balance between ATP production and consumption, with key buffering systems, such as the creatine (B1669601) kinase system, working to stabilize the ATP pool. These systems rely on high-energy phosphate (B84403) compounds to rapidly replenish ATP during periods of high energy demand. However, no studies have identified this compound as a participant in these pathways.

Contribution to Intracellular High-Energy Phosphate Transport Mechanisms

The transport of high-energy phosphates from sites of production, such as mitochondria, to sites of utilization is crucial for cellular function. This "energy shuttle" is primarily facilitated by molecules like creatine phosphate. There is no available research to indicate that this compound contributes to or is involved in any intracellular high-energy phosphate transport mechanisms.

Regulatory Impact on Cellular Adenosine (B11128) Triphosphate (ATP) and Adenosine Diphosphate (ADP) Ratios

The ratio of ATP to ADP is a critical indicator of the cell's energetic state and a key regulator of metabolic pathways. Enzymes and cellular processes are highly sensitive to fluctuations in this ratio. There is no scientific literature available that describes any regulatory impact of this compound on the cellular ATP/ADP ratio.

Modulation of Associated Metabolic Pathways (e.g., Glycogenolysis)

Glycogenolysis, the breakdown of glycogen to glucose-1-phosphate and subsequently glucose-6-phosphate, is a vital process for maintaining energy balance, particularly in muscle and liver cells. This pathway is tightly regulated by hormonal and allosteric mechanisms. There is a complete absence of research data to suggest that this compound has any modulatory effect on glycogenolysis or any other associated metabolic pathways.

Research Findings on this compound's Bioenergetic Roles

Metabolic Pathways and Interconnections Involving Thalassemine

Role in Arginine and Proline Metabolism Pathways

Thalassemine is intricately linked to arginine and proline metabolism. Arginine, a conditionally essential amino acid, is a central molecule in this pathway, serving as a precursor for the synthesis of proline and polyamines. mdpi.com It is also the substrate for the production of nitric oxide, a critical signaling molecule. mdpi.com Proline, a secondary amino acid, is vital for protein synthesis, osmoregulation, and cellular stress protection. mdpi.com

Metabolomic studies have revealed that this compound levels can be affected within the arginine and proline metabolism pathway. For instance, in a study investigating the effects of mycotoxin exposure, this compound was identified as one of two downregulated metabolites in the arginine and proline metabolism pathway. mdpi.comresearchgate.net This suggests that external stressors can perturb this pathway, with this compound serving as a sensitive biomarker of such disturbances. The core of this metabolic route involves the conversion of arginine to ornithine, which can then be directed towards either polyamine or proline synthesis. huji.ac.il

Table 1: Key Metabolites in Arginine and Proline Metabolism

Metabolite Role in Pathway
Arginine Precursor for ornithine, proline, and nitric oxide synthesis. mdpi.com
Proline Involved in protein synthesis, osmoregulation, and stress response. mdpi.com
Ornithine Intermediate derived from arginine, leading to polyamine or proline synthesis. huji.ac.il
This compound A guanidino compound whose levels are modulated within this pathway. mdpi.comresearchgate.net

| N4-phosphoagmatine | Another metabolite affected alongside this compound in this pathway. mdpi.comresearchgate.net |

Biosynthesis Pathways of this compound and Precursor Utilization (e.g., from L-Lombricine)

The biosynthesis of this compound is closely related to that of other guanidine (B92328) compounds, with L-arginine being the ultimate precursor for all known phosphagens. nih.gov this compound is structurally similar to lombricine (B1675040), another phosphagen. nih.gov The key difference lies in the methylation of the lombricine structure. genome.jp

The biosynthesis of this compound involves the participation of guanidine methyltransferases (GMT). annualreviews.org The biological origin of the methyl groups in this compound has been confirmed to derive from L-methionine in vivo. researchgate.net The final step in the biosynthesis of its phosphorylated form, phospho-L-thalassemine, is catalyzed by a specific phosphagen kinase, ATP:L-thalassemine phosphotransferase. researchgate.net This enzyme facilitates the reversible transfer of a phosphoryl group from ATP to this compound. nih.govresearchgate.net Notably, the enzyme responsible for the phosphorylation of lombricine, lombricine kinase (EC 2.7.3.5), can also act on methylated lombricines like this compound. nih.govgenome.jp

Table 2: Biosynthesis of this compound

Step Description Key Molecules/Enzymes
Precursor The ultimate precursor for the guanidino group is L-arginine. nih.gov L-Arginine
Methylation Methyl groups are added to a lombricine-like structure. annualreviews.orgresearchgate.net Guanidine methyltransferases (GMT), L-methionine

| Phosphorylation | A phosphoryl group is transferred from ATP to form the phosphagen. researchgate.net | ATP:L-thalassemine phosphotransferase, Lombricine kinase (EC 2.7.3.5) |

Interaction and Cross-Talk with Other Guanidine Acceptor Metabolisms

This compound is part of a broader network of guanidine-containing compounds that act as phosphagens, which are crucial for cellular energy buffering. nih.gov These molecules, including creatine (B1669601), arginine, lombricine, and opheline, all function as acceptors of a phosphoryl group from ATP, a reaction catalyzed by their respective phosphagen kinases. annualreviews.orgresearchgate.net This creates a rapidly available reserve of high-energy phosphates to regenerate ATP in tissues with high and fluctuating energy demands. annualreviews.orgmit.edu

The phosphagen kinases exhibit varying degrees of substrate specificity. For instance, lombricine kinase is known to phosphorylate this compound, indicating a direct cross-talk between these two guanidine acceptor systems. nih.govgenome.jp This suggests a degree of redundancy or cooperative function within the phosphagen systems of certain organisms. The presence of multiple phosphagen systems in some species, such as those containing both arginine kinase and creatine kinase, highlights the evolutionary and physiological importance of this metabolic strategy for energy homeostasis. researchgate.net The biosynthesis of these various guanidine acceptors, with the exception of L-arginine, often leads to "dead-end" compounds that exist solely for phosphorylation and dephosphorylation, underscoring their specialized role in energy metabolism. annualreviews.org

Detection and Significance in Metabolomic Studies of Biological Systems

This compound has been identified as a significant metabolite in various metabolomic studies, often serving as a biomarker for specific physiological or pathological states. mdpi.combiorxiv.orgmdpi.comnih.gov These studies typically employ advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect and quantify a wide range of metabolites in biological samples like urine and tissue extracts. mdpi.comnih.gov

In studies of environmental toxin exposure, this compound levels have been shown to be altered, indicating a disruption of associated metabolic pathways like arginine and proline metabolism. mdpi.comresearchgate.netresearchgate.net For example, its downregulation has been observed in response to mycotoxin exposure. mdpi.comresearchgate.net this compound has also been detected in studies exploring the metabolic interactions between different bacterial species and in research investigating metabolic dysregulation in conditions like obesity. biorxiv.orgmdpi.com The detection of this compound and its phosphagen form, phospho-L-thalassemine, in organisms like the echiuroid worm Thalassema neptuni was pivotal in elucidating its structure and the corresponding phosphagen kinase. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
L-Lombricine
Arginine
Proline
N4-phosphoagmatine
Ornithine
L-methionine
Phospho-L-thalassemine
Creatine
Opheline
ATP (Adenosine triphosphate)

Advanced Analytical Methodologies for Thalassemine Research

Application of Mass Spectrometry-Based Metabolomics for Identification and Quantification in Complex Biological Matrices

Mass spectrometry (MS)-based metabolomics is a cornerstone for the comprehensive analysis of small molecules like Thalassemine in biological samples. nih.gov This powerful technology measures the mass-to-charge ratio (m/z) of ions, which allows for the identification and quantification of numerous metabolites simultaneously. thermofisher.com For this compound research, high-resolution accurate mass (HRAM) mass spectrometry is particularly crucial, as it provides precise mass measurements that can help determine the elemental composition of a molecule, a key step in its identification. thermofisher.com

The identification of this compound in a biological sample begins with obtaining a high-resolution mass spectrum. The exact mass of the neutral this compound molecule is 298.1042, corresponding to the chemical formula C8H19N4O6P. genome.jp In metabolomics analyses, this value is used to find the corresponding ionized molecule. For instance, in a study profiling metabolites in mouse liver and plasma, this compound was identified by detecting its deprotonated ion [M-H]⁻ at an m/z of 297.2432207 in negative ionization mode. sci-hub.se

Quantification, both relative and absolute, can be achieved by measuring the intensity of the ion signal corresponding to this compound. nih.gov In metabolic fingerprinting, the signal intensity of this compound is compared across different sample groups to identify changes in its concentration. nih.gov For example, a metabolomic study of human urine related to mycotoxin exposure identified this compound as a downregulated metabolite, indicating its potential involvement in pathways affected by the toxins. researchgate.netresearchgate.net

Confidence in identification is significantly increased through tandem mass spectrometry (MS/MS or MS²). thermofisher.com In this technique, the specific ion for this compound is isolated and fragmented, creating a unique fragmentation pattern. This pattern serves as a structural fingerprint that can be compared against spectral libraries in databases such as METLIN, the Golm Metabolome Database (GMD), or other reference collections to confirm the compound's identity. sci-hub.seresearchgate.nettjnpr.org

Table 1: Mass Spectrometry Data for this compound Identification

Parameter Value Biological Matrix Ionization Mode Reference
Chemical Formula C8H19N4O6P N/A N/A genome.jp
Exact Mass 298.1042 N/A N/A genome.jp
Observed m/z 297.2432207 Mouse Liver, Plasma Negative [M-H]⁻ sci-hub.se
Observed Change Downregulated Human Urine Not Specified researchgate.netresearchgate.net

Chromatographic Separation Techniques (e.g., HPLC-Q-TOF-MS) for this compound Isolation and Analysis from Biological Samples

Due to the immense complexity of biological samples, direct analysis by mass spectrometry is often challenging. Therefore, it is typically coupled with a separation technique, most commonly chromatography. nih.gov This combination reduces the complexity of the sample entering the mass spectrometer at any given time, separates isomeric compounds, and provides an additional layer of identification through the compound's retention time. nih.gov

For the analysis of polar metabolites like this compound, High-Performance Liquid Chromatography (HPLC) is a widely used technique. In a notable study identifying metabolites in human urine, researchers employed an HPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (HPLC-Q-TOF-MS). researchgate.netnih.gov The separation was performed using a reverse-phase C18 column, which is effective for separating a wide range of compounds based on their hydrophobicity. nih.gov This setup successfully enabled the detection and subsequent identification of this compound among thousands of other metabolites. researchgate.netnih.gov

Table 2: Chromatographic Techniques Used for this compound Analysis

Technique Full Name Biological Sample Reference
HPLC-Q-TOF-MS High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry Human Urine researchgate.netresearchgate.netnih.gov
GC/EI-TOF-MS Gas Chromatography/Electron Impact Ionization-Time-of-Flight Mass Spectrometry Mouse Liver, Plasma sci-hub.se
GC/APCI-qTOF-MS Gas Chromatography-Atmospheric Pressure Chemical Ionization-Quadrupole Time of Flight-Mass Spectrometry Mouse Liver, Plasma sci-hub.se

Methodological Considerations for In Vitro and Ex Vivo this compound Detection and Profiling

The detection of this compound in laboratory settings requires careful methodological considerations, whether the experiments are conducted in vitro or ex vivo. In vitro studies involve experiments performed in a controlled environment outside of a living organism, such as using purified enzymes or cell cultures. mdpi.comnih.gov Ex vivo studies are conducted on tissues or cells that have been removed from an organism. mdpi.comnih.gov

A critical first step in both in vitro and ex vivo analysis is sample preparation. The goal is to extract the metabolites of interest while removing interfering substances. For the analysis of this compound in human urine, a simple and rapid "dilute and shoot" method was employed, where urine samples were diluted, centrifuged to remove solids, and then injected directly into the HPLC-Q-TOF-MS system. nih.gov For ex vivo tissue analysis, such as the profiling of mouse liver, the process involves tissue homogenization followed by extraction of the polar metabolite fraction before analysis by GC-MS. sci-hub.se

In in vitro studies designed to investigate the function of specific enzymes, such as this compound kinase, the methodology focuses on measuring the enzymatic reaction. redalyc.org For example, an assay for a related enzyme, arginine kinase, monitored the conversion of ATP to ADP, which is indicative of the phosphorylation of the substrate. conicet.gov.ar A similar principle could be applied to measure the activity of this compound kinase in a controlled system.

Across all methodologies, quality control is paramount to ensure the reliability of the results. This includes the regular analysis of blank samples to check for system contamination and the use of pooled quality control (QC) samples at intervals throughout the analytical batch. nih.gov The consistent analysis of QC samples helps monitor the stability and performance of the analytical system (e.g., the LC-MS) over time. nih.gov Finally, the complex datasets generated require sophisticated bioinformatics software, such as Agilent Mass Hunter or TagFinder, to process the raw data, perform feature extraction, and match the features against metabolite databases for identification. sci-hub.senih.gov

Future Research Directions and Unresolved Academic Questions Pertaining to Thalassemine

Elucidation of Novel Physiological Functions and Unexplored Tissue Specificity

Future research in Thalassemia is focused on further understanding the complex pathophysiology of the disease beyond its primary effect on red blood cells. While the fundamental defect lies in the reduced or absent synthesis of globin chains, the downstream consequences on various tissues and organs are not fully elucidated. nih.govclevelandclinic.orgcdc.govnih.gov Researchers are actively investigating the specific molecular mechanisms leading to organ damage in Thalassemia, such as iron overload-induced cardiomyopathy and endocrinopathies. nih.gov The tissue-specific responses to chronic anemia, ineffective erythropoiesis, and iron toxicity remain a key area of exploration.

Investigation of Regulatory Mechanisms Governing Globin Gene Expression

A central focus of Thalassemia research is to understand the intricate regulatory mechanisms that control the expression of globin genes. nih.gov The switch from fetal (γ-globin) to adult (β-globin) hemoglobin production is a key area of study. nih.gov Researchers are investigating transcription factors, epigenetic modifications, and long-range regulatory elements that govern this switch. The goal is to identify therapeutic targets that could reactivate fetal hemoglobin production in patients with β-thalassemia, thereby compensating for the deficient β-globin synthesis.

Expanding the Phylogenetic and Ecological Scope of Thalassemia Occurrence

The global distribution of Thalassemia mutations is closely linked to historical malaria endemicity. nih.gov The heterozygous carrier state for Thalassemia is thought to confer a selective advantage against malaria. nih.gov Future research will likely involve more detailed population genetics studies to map the co-evolution of Thalassemia mutations and malaria parasites. Understanding the diverse genetic backgrounds and environmental factors that influence the clinical severity of Thalassemia across different populations is an ongoing effort. nih.govnih.gov

Potential Applications of Thalassemia-Related Biomarkers in Model Systems

Various biochemical markers are utilized to monitor disease progression and complications in Thalassemia patients. These include markers of iron overload (e.g., serum ferritin), liver function, and renal dysfunction. researchgate.netnih.govresearchgate.netnih.gov In non-clinical research, these biomarkers are crucial in animal and cellular models of Thalassemia to evaluate the efficacy of novel therapeutic strategies. mdpi.comnih.govresearchgate.netnih.gov For instance, mouse models of β-thalassemia are used to test new iron chelators or gene therapy approaches, with these biomarkers serving as key endpoints. mdpi.comnih.gov

Computational Modeling and Structural-Functional Predictions for Globin Chains and Interacting Proteins

Computational biology plays a significant role in Thalassemia research. Molecular modeling is used to predict the structural consequences of different globin gene mutations and how they affect hemoglobin stability and function. Furthermore, systems biology approaches are being employed to model the complex interactions within the red blood cell and the broader physiological networks affected by the disease. Machine learning algorithms are also being developed to predict disease severity and response to treatment based on genetic and clinical data. researchgate.net

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. How can researchers design a systematic review to evaluate Thalassemine’s biochemical mechanisms and antioxidant interactions in β-thalassemia?

  • Methodological Answer :

  • Step 1 : Define inclusion/exclusion criteria (e.g., studies reporting plasma TAC levels in mM, human trials excluding comorbidities) to ensure comparability .
  • Step 2 : Use databases like MEDLINE and EMBASE with search strings combining "this compound," "antioxidant," and "oxidative stress."
  • Step 3 : Implement dual-reviewer screening to resolve discrepancies via consensus or a third reviewer, ensuring uniformity in study selection .
  • Step 4 : Extract data on enzymatic activity (e.g., lombricine kinase interactions) and oxidative markers, noting species-specific variations in this compound’s substrate specificity .

Q. What criteria should guide the formulation of a research question on this compound’s enzymatic role in phosphotransferase reactions?

  • Methodological Answer :

  • Clarity : Focus on a specific variable, such as this compound’s interaction with lombricine kinase (EC 2.7.3.5) under varying pH conditions .
  • Gap-Driven : Identify literature gaps (e.g., limited data on this compound’s kinetics in non-model organisms).
  • Testability : Ensure hypotheses can be tested via controlled experiments (e.g., enzyme assays with ATP/ADP quantification) .

Q. How should experimental protocols for studying this compound’s kinase activity be structured to ensure reproducibility?

  • Methodological Answer :

  • Detail Reagents : Specify chemical sources (e.g., this compound purity ≥95%, ATP batch numbers) and storage conditions (e.g., −80°C for enzyme stability) .
  • Protocol Transparency : Include step-by-step procedures (e.g., reaction timelines, spectrophotometric measurements) in the main text or supplementary materials .
  • Validation : Compare results with known substrates (e.g., methylated lombricines) to confirm enzymatic specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported antioxidant efficacy across in vitro and clinical studies?

  • Methodological Answer :

  • Principal Contradiction Analysis : Identify the dominant factor (e.g., dosage variability, patient heterogeneity) influencing conflicting outcomes .
  • Meta-Regression : Adjust for covariates like sample size or study design (e.g., randomized vs. observational) to isolate this compound’s effect .
  • Mechanistic Follow-Up : Conduct dose-response experiments in cell models to reconcile discrepancies between antioxidant capacity and clinical endpoints .

Q. What strategies address reproducibility challenges in synthesizing and characterizing novel this compound derivatives?

  • Methodological Answer :

  • Structured Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis steps, purification methods, and spectral data (NMR, HPLC) .
  • Independent Validation : Collaborate with external labs to replicate results, ensuring robustness in structural elucidation .
  • Data Archiving : Share raw datasets (e.g., crystallography files) via repositories like Zenodo for peer verification .

Q. How can enzymatic specificity variations in this compound’s interactions with lombricine kinase be systematically analyzed?

  • Methodological Answer :

  • Comparative Kinetics : Measure kinetic parameters (Km, Vmax) across species (e.g., marine vs. terrestrial sources) to assess evolutionary divergence .
  • Structural Modeling : Use molecular docking simulations to identify active-site residues influencing substrate binding.
  • Mutagenesis Experiments : Validate computational predictions by engineering point mutations and testing activity changes .

Methodological Standards

  • Literature Reviews : Prioritize primary sources (e.g., enzyme databases like IUBMB) over commercial platforms .
  • Data Interpretation : Discuss exceptions (e.g., anomalous kinetic results) and compare findings with prior studies in the conclusion section .
  • Ethical Reporting : Avoid ambiguous claims; explicitly state limitations (e.g., small sample sizes in preclinical trials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.